molecular formula C9H13NO2S B2372728 1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one CAS No. 320424-47-3

1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one

Cat. No.: B2372728
CAS No.: 320424-47-3
M. Wt: 199.27
InChI Key: LOVQGTWYUKVXQM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one is a chemical compound that features a thiazole ring, a hydroxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ketone group may yield alcohols.

Scientific Research Applications

1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The thiazole ring may also play a role in binding to specific receptors or active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)6(11)4-8-10-7(12)5-13-8/h5,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVQGTWYUKVXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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